molecular formula C17H23Cl2N3O2 B1665010 N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride CAS No. 25712-65-6

N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride

Cat. No. B1665010
CAS RN: 25712-65-6
M. Wt: 372.3 g/mol
InChI Key: MLMPXPZOSUGPPR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

AD 128 is bioactive chemical and a therapeutic agent.

Scientific Research Applications

Chemical Synthesis and Catalysis

  • Compounds like N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride are used in chemical synthesis. For instance, the deprotonation of methylpyridines, which includes similar structural components, leads to organolithium or -potassium compounds. These compounds demonstrate unique bonding characteristics and form intramolecular B-N bonds and four-membered rings, showcasing their reactivity towards various chemical agents (Körte et al., 2015).
  • Pyridine derivatives are integral in the preparation of histamine H4 receptor ligands. The structural manipulation of the pyrimidine moiety, the position of the pyridine ring, and other substitutions can significantly influence the ligand's activity and its potential application in anti-inflammatory and pain treatments (Altenbach et al., 2008).

Material Science and Photocatalysis

  • Pyridine derivatives, especially those with tert-butyl groups, are being explored in materials science. For instance, in dye-sensitized solar cells, such pyridine derivatives have been examined as electrolyte additives. Their electronic properties and interaction with other materials in the cell significantly affect the solar conversion performance (Ferdowsi et al., 2018).
  • They also play a role in the development of organic hole transporting materials for stable and efficient perovskite solar cells. The integration of such compounds can lead to significant improvements in the power conversion efficiency and stability of solar cells (Xu et al., 2017).

Biological Applications and Imaging

  • Some pyridine derivatives are being studied for their antiproliferative activity against certain cancer cells. The nature of the triimine skeleton and substituents on these compounds can significantly impact their efficacy as antiproliferative agents (Choroba et al., 2019).
  • In the field of bioimaging, certain iron(III) complexes incorporating pyridine structures have shown potential for cellular imaging and photocytotoxicity under red light. These complexes interact with cellular components and generate reactive oxygen species, highlighting their application in photodynamic therapy (Basu et al., 2014).

properties

CAS RN

25712-65-6

Product Name

N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride

Molecular Formula

C17H23Cl2N3O2

Molecular Weight

372.3 g/mol

IUPAC Name

N-[[1-[(4-tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride

InChI

InChI=1S/C17H22N3O2.2ClH/c1-17(2,3)16-6-10-20(11-7-16)14-22-13-19-8-4-15(5-9-19)12-18-21;;/h4-12H,13-14H2,1-3H3;2*1H/q+1;;/p-1

InChI Key

MLMPXPZOSUGPPR-UHFFFAOYSA-M

Isomeric SMILES

CC(C)(C)C1=CC=[N+](C=C1)COCN2C=CC(=C[NH+]=O)C=C2.[Cl-].[Cl-]

SMILES

CC(C)(C)C1=CC=[N+](C=C1)COC[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-]

Canonical SMILES

CC(C)(C)C1=CC=[N+](C=C1)COC[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AD 128;  AD128;  AD-128

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride
Reactant of Route 2
Reactant of Route 2
N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride
Reactant of Route 3
Reactant of Route 3
N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride
Reactant of Route 4
Reactant of Route 4
N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride
Reactant of Route 5
N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride
Reactant of Route 6
N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride

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